molecular formula C22H22N2O2S2 B11141348 4-tert-butyl-N-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-tert-butyl-N-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B11141348
M. Wt: 410.6 g/mol
InChI Key: KLSFYHYZCWZHJV-AQTBWJFISA-N
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Description

4-tert-butyl-N-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a benzamide group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of 4-tert-butylbenzoyl chloride with 4-methylbenzylidene-2-thioxo-1,3-thiazolidin-4-one. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride; usually performed in methanol or ethanol at room temperature.

    Substitution: Amines or alcohols; reactions are often conducted in the presence of a base like triethylamine in an organic solvent.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-tert-butyl-N-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone and benzamide moieties. These interactions can modulate biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(4-nitrophenyl)benzamide
  • 4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide
  • 4-tert-butyl-N-(2,4-dimethoxyphenyl)benzamide

Uniqueness

4-tert-butyl-N-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is unique due to the presence of the thiazolidinone ring and the specific substitution pattern on the benzamide group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H22N2O2S2

Molecular Weight

410.6 g/mol

IUPAC Name

4-tert-butyl-N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C22H22N2O2S2/c1-14-5-7-15(8-6-14)13-18-20(26)24(21(27)28-18)23-19(25)16-9-11-17(12-10-16)22(2,3)4/h5-13H,1-4H3,(H,23,25)/b18-13-

InChI Key

KLSFYHYZCWZHJV-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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